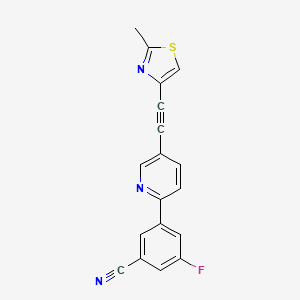

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile

Description

Properties

IUPAC Name |

3-fluoro-5-[5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10FN3S/c1-12-22-17(11-23-12)4-2-13-3-5-18(21-10-13)15-6-14(9-20)7-16(19)8-15/h3,5-8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOSUEIMOYEGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=C(C=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586565 | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935685-90-8 | |

| Record name | STX-107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935685908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STX-107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STX-107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55CA1TU5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STX-107 involves a multistep process that includes the formation of thiazole and pyridine rings. One of the key steps in the synthesis is the Hantzsch thiazole synthesis, followed by deketalization and a Biginelli multicomponent reaction. These steps are carried out in a continuous flow microreactor, which allows for precise control of reaction conditions and efficient production of the compound .

Industrial Production Methods

Industrial production of STX-107 would likely involve scaling up the continuous flow synthesis process. This method offers advantages such as optimal heat transfer, enhanced reagent mixing, and precise reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

STX-107 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in STX-107.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Metabotropic Glutamate Receptor Modulation

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile has been studied extensively for its high affinity as a ligand for metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological conditions, making it a target for therapeutic intervention.

Key Findings :

- The compound exhibits an IC50 value of 36 pM in binding assays, indicating exceptional potency .

- It has been shown to effectively inhibit phosphoinositide hydrolysis, a crucial pathway in neuronal signaling .

Imaging Applications

The compound has been utilized in the development of radioligands for positron emission tomography (PET). Its ability to bind selectively to mGluR5 makes it suitable for imaging studies aimed at understanding brain function and pathology.

Case Study :

A study demonstrated the successful fluorine-18 labeling of this compound, resulting in a radiotracer that showed significant uptake in mGluR5-rich regions of the monkey brain during PET scans. This suggests potential applications in both research and clinical settings for visualizing receptor distribution and activity in vivo .

Comparative Analysis of Related Compounds

| Compound Name | Affinity (IC50) | Application |

|---|---|---|

| 3-Fluoro-5-(5-(2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile | 36 pM | mGluR5 ligand, PET imaging |

| 3-Fluoro-5-(2-(fluoromethyl)thiazol-4-yl)benzonitrile | 0.714 pM | mGluR5 ligand, PET imaging |

| Other analogs | Varies | Various neurological studies |

This table summarizes the affinity and applications of related compounds, highlighting the significance of 3-fluoro derivatives in pharmacological research.

Future Directions and Research Opportunities

Given its promising profile, further investigations are warranted to explore:

- Therapeutic Potential : Clinical trials assessing efficacy in treating mGluR5-related disorders such as schizophrenia or anxiety.

- Imaging Studies : Expanding PET studies to human subjects to validate findings from animal models.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound influences glutamate signaling pathways.

Mechanism of Action

STX-107 exerts its effects by binding to the metabotropic glutamate receptor subtype 5 (mGluR5) and acting as a negative allosteric modulator. This means that it binds to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s activity. This modulation of mGluR5 activity can influence various signaling pathways involved in neurological disorders .

Comparison with Similar Compounds

Structural Analogues and Binding Affinity

The compound is compared to key mGluR5 ligands, including SP203 , MTEB , F-PEB , M-MTEB , and 11C-ABP688 , based on structural modifications and receptor affinity (Table 1).

Table 1: Structural and Pharmacological Comparison

*Estimated logP based on structural similarity to MTEB and SP203.

Key Observations:

Affinity : While direct affinity data for the target compound is unavailable, analogues like MTEB and SP203 exhibit sub-nM Ki values. Modifications such as 2-chloro/fluoro-thiazole substitutions (e.g., compounds 7a , 7b , 10b in ) further improve affinity to <0.5 nM, suggesting the target’s pyridine-thiazole combination may achieve comparable potency .

Lipophilicity : The logP of ~3.5 (estimated) is higher than 11C-ABP688 (2.1), favoring blood-brain barrier penetration but requiring careful optimization to avoid off-target binding .

Pharmacokinetic and Imaging Performance

Metabolic Stability :

- SP203 suffers from rapid in vivo radiodefluorination via glutathionylation, limiting its utility in PET imaging .

- However, the fluorine on the benzene ring may still undergo slow dehalogenation .

- 11C-ABP688 demonstrates favorable brain uptake and specificity but has a shorter half-life (20 min) due to its 11C label, whereas fluorine-18 analogs (e.g., MTEB ) offer longer imaging windows .

Brain Uptake and Specificity :

- MTEB and F-PEB show strong mGluR5-specific signals in primate brains, with high uptake in receptor-rich regions (e.g., striatum, hippocampus) .

- 11C-ABP688 achieves a specific distribution volume (5.45 in anterior cingulate vs. 1.91 in cerebellum), highlighting its selectivity .

- The target compound’s pyridine-thiazole structure may enhance solubility compared to purely aromatic scaffolds, balancing lipophilicity and target engagement .

Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| Target Compound | Hybrid structure for optimized binding; no labile fluoromethyl group | Lack of direct affinity/stability data |

| SP203 | High affinity (0.8 nM) | Radiodefluorination limits clinical use |

| MTEB/F-PEB | Proven PET performance in primates | Moderate lipophilicity may reduce specificity |

| 11C-ABP688 | Excellent specificity and human applicability | Short half-life (11C label) |

Biological Activity

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile, often referred to as FMTEB, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article provides a comprehensive overview of the biological activity of FMTEB, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

FMTEB is characterized by its unique molecular structure, which includes a thiazole ring and a pyridine moiety connected via an ethynyl linkage. The synthesis involves palladium-catalyzed coupling reactions, which have been detailed in several studies. For instance, a typical synthesis pathway includes the reaction of 3-bromo-5-fluorobenzonitrile with 2-methylthiazol-4-ethynyl derivatives under controlled conditions to yield FMTEB with high purity and yield .

FMTEB primarily acts as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a critical role in various neurological processes. Research indicates that compounds similar to FMTEB can selectively bind to mGluR5, influencing neurotransmitter release and synaptic plasticity .

2. Neurological Implications

The modulation of mGluR5 has significant implications for treating neurological disorders such as schizophrenia, anxiety, and depression. Studies have shown that FMTEB can effectively penetrate the blood-brain barrier, making it a promising candidate for central nervous system applications .

3. In Vitro and In Vivo Studies

In vitro studies utilizing cell lines expressing mGluR5 have demonstrated that FMTEB exhibits potent antagonistic activity. For example, it has been shown to inhibit receptor-mediated signaling pathways, leading to reduced neuronal excitability . In vivo studies using animal models have further confirmed its efficacy in reducing symptoms associated with mGluR5 dysregulation.

Case Study 1: PET Imaging Studies

A study conducted by Kato et al. (2007) utilized FMTEB as a radiotracer for positron emission tomography (PET) imaging to visualize mGluR5 distribution in the brain. The results indicated that FMTEB accumulated in mGluR5-rich areas such as the striatum and hippocampus, providing valuable insights into its potential for diagnostic applications in neurological diseases .

Case Study 2: Therapeutic Potential in Schizophrenia

Research has indicated that FMTEB may have therapeutic benefits in managing schizophrenia symptoms by modulating glutamate signaling pathways. A clinical trial phase II was initiated to assess its efficacy and safety in patients with schizophrenia, focusing on symptom reduction and overall cognitive function improvement .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile?

A key approach involves Sonogashira coupling to introduce the ethynyl group between the pyridine and thiazole moieties. For example, fluorinated benzonitrile intermediates can be prepared via condensation reactions using fluorobenzaldehyde derivatives (as in ) and catalytic systems (e.g., palladium/copper). Reaction optimization should include anhydrous conditions and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical for isolating the target compound .

Q. Which analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm the substitution pattern and aromatic proton environments (e.g., distinguishing fluorine-induced deshielding in the benzonitrile ring) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for ethynyl-linked heterocycles .

- IR Spectroscopy : To identify nitrile (C≡N) stretches (~2220 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related fluorinated thiazolo-pyrimidine derivatives ( ).

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies by exposing the compound to varied pH, temperature, and light conditions. Monitor degradation via HPLC and compare retention times with fresh samples. For fluorinated compounds, fluorine NMR (19F NMR) is highly sensitive to structural changes and can detect hydrolysis or decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in pharmacological contexts?

- Core Modifications : Replace the 2-methylthiazole group with other heterocycles (e.g., imidazole or triazole) to evaluate effects on target binding ().

- Fluorine Scanning : Synthesize analogs with fluorine at different positions on the benzonitrile ring to assess electronic effects on receptor affinity ( ).

- Bioisosteric Replacements : Substitute the ethynyl linker with amide or sulfonamide groups to modulate solubility and metabolic stability .

Q. What computational methods are suitable for predicting binding modes of this compound?

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on the thiazole and pyridine moieties as potential hydrogen-bond acceptors.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the fluorine atom ().

- MD Simulations : Assess binding stability over time, particularly for the ethynyl spacer’s conformational flexibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Batch Reproducibility : Verify compound purity (>95% by HPLC) and confirm stereochemical consistency (e.g., via chiral HPLC or X-ray).

- Assay Optimization : Standardize cell-based assays using controls from (e.g., triazole-thione derivatives with known activity).

- Meta-Analysis : Cross-reference pharmacokinetic data (e.g., logP, plasma protein binding) to contextualize potency variations .

Q. What strategies improve yield in large-scale synthesis of this compound?

- Catalyst Screening : Test PdCl2(PPh3)2 vs. Pd(OAc)2 with ligands like XPhos for enhanced Sonogashira coupling efficiency.

- Solvent Optimization : Replace acetic acid ( ) with DMF or THF to reduce side-product formation.

- Flow Chemistry : Implement continuous-flow systems to maintain precise temperature control and reaction scalability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.